(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone
Description
(2E)-2-[(Dimethylamino)methylene]-5-methylcyclopentanone is a cyclopentanone derivative featuring a dimethylamino-substituted methylene group at the 2-position (E-configuration) and a methyl group at the 5-position. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.20 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic systems like pyrimidines and triazepines . The dimethylamino group enhances electron density, facilitating condensation reactions, while the methyl group contributes to steric effects and solubility in organic solvents.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-5-methylcyclopentan-1-one |
InChI |
InChI=1S/C9H15NO/c1-7-4-5-8(9(7)11)6-10(2)3/h6-7H,4-5H2,1-3H3/b8-6+ |
InChI Key |
DEPXPBOHIZMRBA-SOFGYWHQSA-N |
Isomeric SMILES |
CC1CC/C(=C\N(C)C)/C1=O |
Canonical SMILES |
CC1CCC(=CN(C)C)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone typically involves the reaction of 5-methylcyclopentanone with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification methods such as chromatography can ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and specificity. The methylene group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related cyclopentanone derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations and Molecular Weight
Key Observations :
- Steric and Electronic Effects: The target compound’s dimethylamino group provides electron-rich character, enhancing reactivity in condensation reactions compared to the bulky diethylamino-phenyl substituents in , which hinder solubility.
- Applications : The indole-substituted analog exhibits extended conjugation, making it suitable for optoelectronic applications, whereas the target compound’s simpler structure prioritizes synthetic utility.
Physicochemical Properties
- Solubility: The target compound is expected to be soluble in polar aprotic solvents (e.g., DMSO, methanol) due to its dimethylamino group, contrasting with the water-insoluble bis(diethylamino)phenyl derivative .
- Thermal Stability: Cyclopentanone derivatives with aromatic substituents (e.g., ) exhibit higher thermal stability than the target compound, as evidenced by their use in corrosion inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
